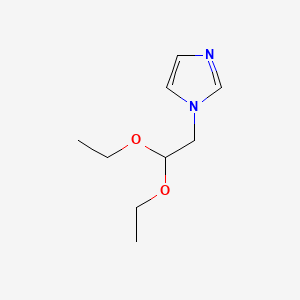

1-(2,2-Diethoxyethyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTQTELOLYOJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-43-4 | |

| Record name | 1-(2,2-Diethoxyethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-diethoxyethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,2-Diethoxyethyl)-1H-imidazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2,2-Diethoxyethyl)-1H-imidazole

Abstract

This compound is a pivotal intermediate in modern organic synthesis, primarily serving as a stable precursor to 1-(2-oxoethyl)-1H-imidazole (imidazol-1-yl-acetaldehyde). The diethoxyethyl group acts as a protected aldehyde, which can be readily deprotected under acidic conditions, making this compound a valuable building block for the synthesis of various pharmaceutical agents and complex molecules. This guide provides a comprehensive overview of the most reliable and efficient pathway for its synthesis—the direct N-alkylation of imidazole. It offers detailed, field-proven protocols, discusses the underlying reaction mechanisms, explores optimization strategies such as phase transfer catalysis, and outlines methods for purification and characterization, tailored for researchers, chemists, and professionals in drug development.

The Strategic Importance of this compound in Synthesis

The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including amino acids (histidine) and a wide array of pharmaceuticals.[1][2] The ability to selectively introduce functionalized substituents onto the imidazole nitrogen atoms is a cornerstone of medicinal chemistry. The 1-(2,2-diethoxyethyl) substituent is particularly advantageous as it provides a masked aldehyde functionality. This acetal group is stable under neutral and basic conditions, allowing for subsequent chemical transformations on other parts of the molecule before its selective deprotection to reveal the reactive aldehyde. This strategy is crucial in the multi-step synthesis of complex drug targets, such as the antihypertensive agent Olmesartan.[3]

This guide focuses on the most prevalent and practical method for preparing this key intermediate: the direct nucleophilic substitution reaction between imidazole and an appropriate electrophile.

Primary Synthesis Pathway: Direct N-Alkylation of Imidazole

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of imidazole with 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). This reaction proceeds via a classic SN2 mechanism.

Mechanistic Principles

Imidazole is an ambident nucleophile, meaning it can be alkylated at either of its two nitrogen atoms.[4] In its neutral form, the lone pair on the pyridine-like nitrogen (N-3) is more available for nucleophilic attack. However, to significantly increase the reaction rate and ensure selective mono-alkylation, the reaction is typically performed in the presence of a base. The base deprotonates the pyrrole-like nitrogen (N-1), forming the highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic carbon of the alkylating agent, displacing the bromide leaving group.

The general mechanism is illustrated below:

Caption: General mechanism for base-mediated N-alkylation of imidazole.

Core Protocol: Synthesis using Sodium Hydride

This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of imidazole. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solvating the cations effectively and promoting the SN2 reaction.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

|---|---|---|---|---|

| Imidazole | 68.08 | 10.0 g | 0.147 | Must be dry. |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 6.46 g | 0.162 | Use with extreme caution. |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 31.8 g (21.5 mL) | 0.162 | Corrosive and lachrymatory. |

| Anhydrous DMF | - | 200 mL | - | Solvent. |

| Diethyl Ether | - | As needed | - | For work-up. |

| Saturated NaCl solution | - | As needed | - | For work-up. |

| Anhydrous MgSO₄ | - | As needed | - | Drying agent. |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition (Base): Suspend sodium hydride (6.46 g) in anhydrous DMF (100 mL) in the flask. Cool the suspension to 0 °C using an ice bath.

-

Imidazole Addition: Dissolve imidazole (10.0 g) in anhydrous DMF (100 mL) and add this solution dropwise to the NaH suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

-

Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium imidazolide salt.

-

Alkylation: Add 2-bromo-1,1-diethoxyethane (31.8 g) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with saturated NaCl solution (2 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.

Optimized Protocol: Phase Transfer Catalysis (PTC)

An alternative, often safer and more scalable approach, avoids the use of sodium hydride by employing a solid-liquid phase transfer catalysis (PTC) system.[5] This method uses a solid base like potassium hydroxide (KOH) and a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a less polar solvent.

Causality Behind PTC: The imidazole is deprotonated at the surface of the solid KOH. The phase transfer catalyst (Q⁺X⁻, e.g., TBAB) exchanges its anion (Br⁻) for the imidazolide anion, forming a lipophilic ion pair (Q⁺Im⁻). This ion pair is soluble in the organic solvent, where it can react with the alkyl halide. This catalytic cycle continuously transfers the imidazolide anion into the organic phase, accelerating the reaction.[5][6]

Caption: The catalytic cycle of solid-liquid phase transfer catalysis.

Step-by-Step Methodology (PTC):

-

Setup: To a round-bottom flask, add imidazole (10.0 g, 0.147 mol), powdered potassium hydroxide (12.4 g, 0.221 mol), and tetrabutylammonium bromide (TBAB) (2.37 g, 7.35 mmol).

-

Solvent and Reagent: Add toluene or acetonitrile (150 mL) and 2-bromo-1,1-diethoxyethane (31.8 g, 0.162 mol).

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously for 6-12 hours. The vigorous stirring is essential to maximize the surface area contact between the phases.

-

Monitoring and Work-up: Monitor by TLC. Once complete, cool the reaction to room temperature and filter off the solid salts.

-

Purification: Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Table 2: Comparison of Synthesis Methods

| Parameter | NaH / DMF Method | PTC Method | Rationale |

|---|---|---|---|

| Base | Sodium Hydride (strong) | Potassium Hydroxide (strong) | NaH ensures complete deprotonation but is hazardous. KOH is safer to handle. |

| Solvent | DMF (polar aprotic) | Toluene/Acetonitrile | DMF is excellent for SN2 but has a high boiling point. Toluene is easier to remove. |

| Safety | High (pyrophoric NaH, H₂ gas) | Moderate (caustic KOH) | The PTC method avoids pyrophoric reagents and hydrogen evolution. |

| Scalability | Good | Excellent | PTC is often preferred for industrial scale-up due to safety and cost. |

| Typical Yield | 70-85% | 75-90% | PTC can often provide higher yields by minimizing side reactions.[5] |

Alternative Pathway: Denitrogenative Transformation of Triazoles

A less conventional route involves the synthesis and subsequent transformation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles.[7] This multi-step process begins with the cycloaddition of an azide with a nitrile to form the triazole ring, which is then refluxed in the presence of a strong acid (e.g., HCl) to induce a denitrogenative rearrangement, ultimately forming the imidazole ring.[7] While scientifically interesting, this pathway is generally more complex and lower-yielding for this specific target compared to direct N-alkylation, making it less practical for routine synthesis.

Product Purification and Characterization

Proper purification and characterization are essential to validate the synthesis of this compound.

Purification

-

Vacuum Distillation: This is the preferred method for purification on a larger scale. The product is a high-boiling oil.

-

Column Chromatography: For smaller scales or to remove closely-related impurities, column chromatography on silica gel is effective. A typical eluent system is a gradient of ethyl acetate in hexanes.

Analytical Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Characterization Data for this compound

| Analysis | Expected Results |

|---|---|

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₆N₂O₂[8] |

| Molecular Weight | 184.24 g/mol [8] |

| ¹H NMR (CDCl₃) | δ ~7.5 (s, 1H, NCHN), ~7.0 (s, 1H, Im-H), ~6.9 (s, 1H, Im-H), ~4.8 (t, 1H, CH(OEt)₂), ~4.1 (d, 2H, NCH₂), ~3.6 (m, 2H, OCH₂CH₃), ~3.4 (m, 2H, OCH₂CH₃), ~1.1 (t, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~137.0, ~129.5, ~119.0, ~101.0, ~63.0, ~51.0, ~15.0 |

| HPLC Analysis | A reverse-phase HPLC method can be used for purity analysis, typically with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[9] |

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

-

2-Bromo-1,1-diethoxyethane: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Potassium Hydroxide (KOH): Caustic. Avoid contact with skin and eyes.

-

Solvents (DMF, Toluene): Handle in a fume hood. DMF is a potential reproductive toxin.

Conclusion

The direct N-alkylation of imidazole stands as the most robust and efficient method for the synthesis of this compound. While the classic approach using sodium hydride in DMF is effective, the use of solid-liquid phase transfer catalysis offers significant advantages in terms of safety, scalability, and often, yield. The choice between these protocols will depend on the scale of the reaction and the available laboratory infrastructure. The strategic value of the title compound as a masked aldehyde ensures its continued importance as a key building block in the fields of pharmaceutical and fine chemical synthesis.

References

- Diez-Barra, E., de la Hoz, A., Diaz-Ortiz, A., & Prieto, P. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

Kavitha, S., & Raj, A. A. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 234-241. [Link]

-

Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]

-

de Oliveira, V. M., da Silva, G. G., & de Freitas, J. C. R. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5789. [Link]

-

Auseklis, M., Krivenko, A., & Belyakov, S. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(19), 6296. [Link]

-

Gabov, I. S., Khamidullina, L. A., Puzyrev, I. S., Ezhikova, M. A., Kodess, M. I., & Pestova, A. V. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

Wang, Z., Yin, J., & Chen, Y. J. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(6), 843-847. [Link]

-

Grimmett, M. R. (1984). N-Alkylation of imidazoles. University of Otago. [Link]

-

Veverková, E., Poláčková, V., & Gašparová, R. (2001). Kinetic studies on N-alkylation of imidazole in the presence of phase transfer catalysis. Chemical Papers, 55(4), 253-257. [Link]

-

Zare, A., & Meraj, F. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Molecules, 26(16), 4930. [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 7(3), 123-134. [Link]

Sources

- 1. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. jocpr.com [jocpr.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

1-(2,2-Diethoxyethyl)-1H-imidazole structural analogs and derivatives

An In-depth Technical Guide to 1-(2,2-Diethoxyethyl)-1H-imidazole: Structural Analogs and Derivatives for Advanced Research

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry and materials science, found in essential biomolecules like the amino acid histidine and a plethora of synthetic compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities make it a privileged scaffold in drug design.[3][4] This guide focuses on a specific, highly functionalized imidazole, This compound , a key building block for creating a diverse library of structural analogs and derivatives with significant therapeutic potential.

This molecule, with the chemical formula C9H16N2O2 and a molecular weight of 184.24 g/mol , serves as a versatile precursor.[5][6] The diethoxyethyl group at the N-1 position is a masked aldehyde, providing a reactive handle for further synthetic transformations, while the imidazole core offers multiple sites for modification. Understanding the synthesis, structure-activity relationships (SAR), and biological mechanisms of its derivatives is crucial for researchers in drug discovery, particularly in the development of novel antifungal and antimicrobial agents.[3][7][8]

This whitepaper, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and applications of this compound analogs. It delves into the causal relationships behind experimental designs, offers detailed protocols, and visualizes key concepts to empower the next wave of innovation in imidazole chemistry.

Part 1: Synthesis of the Core Scaffold and Its Derivatives

The synthetic accessibility of the this compound core and its subsequent derivatization are fundamental to its utility. Modern synthetic methods offer efficient and scalable routes to a wide array of analogs.

Synthesis of the this compound Scaffold

A robust method for synthesizing substituted 1H-imidazole derivatives starts from 5-amino-1,2,3-triazoles.[9] This approach leverages a denitrogenative transformation, an acid-mediated intramolecular cyclization, and ring-opening of a triazole precursor to form the desired imidazole ring.[9] The precursor, 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole, is itself synthesized via a dipolar azide-nitrile cycloaddition.[9]

The causality behind this synthetic choice lies in its modularity. By varying the substituents on the initial nitrile and the alcohol used in the final step, a diverse library of imidazole derivatives can be generated from a common intermediate. This strategy is highly efficient for exploring the chemical space around the core scaffold.

Experimental Protocol: Synthesis of 2-Substituted 1H-Imidazoles

This protocol is adapted from the work of Gulevskaya et al., as published in Molecules (2021).[9]

Step 1: Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazole Precursors

-

Reagents: Substituted acetonitrile derivative, 2-azidoacetaldehyde diethyl acetal, potassium tert-butoxide, Dimethyl sulfoxide (DMSO) if the nitrile is a solid.

-

Procedure (for liquid nitriles, solvent-free):

-

Charge a round-bottom flask with the acetonitrile derivative (0.5 mmol) and 2-azidoacetaldehyde diethyl acetal (1.1 equiv.).

-

Add powdered potassium tert-butoxide (0.1 equiv.) portionwise at room temperature.

-

Stir the mixture for 3 hours at room temperature.

-

Work up the reaction by dissolving the mixture in an ethyl acetate/water solution, separating the organic phase, and extracting the aqueous phase with ethyl acetate.

-

Evaporate the combined organic extracts and purify the residue via chromatography to yield the triazole precursor.

-

-

Procedure (for solid nitriles, in DMSO):

-

Charge a round-bottom flask with the acetonitrile derivative (0.5 mmol), 2-azidoacetaldehyde diethyl acetal (3.0 equiv.), and DMSO.

-

Add powdered potassium tert-butoxide (0.5 equiv.) portionwise.

-

Stir the reaction mixture for 3 hours at 70°C.[9]

-

Pour the mixture into water and extract with dichloromethane.

-

Wash the combined organic phases with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify by chromatography.

-

Step 2: Acid-Mediated Conversion to 1H-Imidazole Derivatives

-

Reagents: 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole precursor (from Step 1), an alcohol (ROH, e.g., methanol, ethanol), and concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the triazole precursor (0.5 mmol), the desired alcohol (10 mL), and concentrated HCl (0.5 mL).

-

Reflux the mixture for 3 hours.[9]

-

After cooling, neutralize the mixture with an aqueous NaOH solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic phases with brine, dry over MgSO4, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the pure 1H-imidazole derivative.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the triazole precursor to the final imidazole derivative.

Caption: Synthetic Workflow for Imidazole Derivatives.

Part 2: Biological Activity and Mechanism of Action

Derivatives of this compound are of significant interest primarily due to their potential as antifungal agents.[8][10] The imidazole core is a well-established pharmacophore in many commercial antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1]

Primary Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mode of action for most imidazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[10][11]

The causality is as follows:

-

Binding: The sp2-hybridized nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom within the active site of the cytochrome P450 enzyme.[1]

-

Inhibition: This binding event competitively inhibits the enzyme, preventing the demethylation of lanosterol, a precursor to ergosterol.

-

Membrane Disruption: The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death (fungicidal) or inhibition of growth (fungistatic).[11][13]

This targeted mechanism provides a degree of selectivity for fungal cells over host cells, which is a critical attribute for any antimicrobial agent.

Visualization of the Mechanism of Action

The diagram below illustrates the inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Caption: Mechanism of Action of Imidazole Antifungals.

Part 3: Structure-Activity Relationships (SAR) and Derivative Design

The design of potent analogs of this compound hinges on a clear understanding of structure-activity relationships. Modifications at various positions of the molecule can significantly impact its antifungal potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact

-

Substituents at the C-2 Position: This is a common site for modification. Attaching various aryl or alkyl groups can influence the compound's binding affinity to the target enzyme. Hydrophobic and sterically bulky groups at this position often enhance activity by improving interactions within the enzyme's active site.[14]

-

Substituents on the Imidazole Ring (C-4 and C-5): Introducing electron-withdrawing or electron-donating groups can modulate the basicity of the N-3 atom, which is critical for heme iron coordination. Fine-tuning the electronic properties of the ring can optimize this key interaction.

-

Modification of the N-1 Side Chain: While the diethoxyethyl group serves as a synthetic handle, its analogs can also be explored. For instance, replacing it with other ether-containing chains or lipophilic moieties can alter the compound's solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15]

The overarching principle is to balance the electronic requirements for enzyme inhibition with the physicochemical properties needed for the molecule to reach its target in a biological system.

Data Summary of Representative Imidazole Derivatives

The following table summarizes hypothetical data for a series of imidazole derivatives, illustrating potential SAR trends. Such data would typically be generated through in vitro antifungal susceptibility testing.

| Compound ID | C-2 Substituent | N-1 Side Chain | MIC vs. C. albicans (µg/mL) |

| Core | H | -CH2CH(OEt)2 | >64 |

| Deriv-01 | Phenyl | -CH2CH(OEt)2 | 16 |

| Deriv-02 | 4-Chlorophenyl | -CH2CH(OEt)2 | 4 |

| Deriv-03 | 2,4-Dichlorophenyl | -CH2CH(OEt)2 | 1 |

| Deriv-04 | 4-Methoxyphenyl | -CH2CH(OEt)2 | 8 |

| Deriv-05 | 2,4-Dichlorophenyl | -CH2CH(OH)2 | 2 |

This is representative data for illustrative purposes.

From this data, a clear SAR emerges: the introduction of a phenyl group at C-2 enhances activity, and this is further improved by electron-withdrawing chloro-substituents, likely due to enhanced binding interactions. The modification of the side chain from an acetal to a diol (Deriv-05) slightly reduces potency, suggesting the lipophilicity of the side chain is also important.

Part 4: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure, confirming the connectivity of atoms and the successful incorporation of substituents.[16]

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[9]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is suitable for analyzing compounds like this compound.[17]

Conclusion and Future Directions

This compound is a valuable and versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the systematic exploration of chemical space, guided by established structure-activity relationships. The primary mechanism of action for many of its derivatives, the inhibition of fungal ergosterol biosynthesis, provides a clear rationale for its application in antifungal drug discovery.

Future research should focus on:

-

Expanding Derivative Libraries: Synthesizing novel analogs with diverse substituents to identify compounds with improved potency, broader spectrum of activity, and enhanced safety profiles.

-

Elucidating Resistance Mechanisms: Investigating how fungal pathogens might develop resistance to these new imidazole derivatives.

-

Exploring Other Therapeutic Areas: While the focus is on antifungal activity, the imidazole scaffold is known for a wide range of biological effects, including antibacterial, anticancer, and anti-inflammatory properties, which warrant further investigation.[3][16][18]

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full potential of this compound and its derivatives can be realized, contributing to the development of next-generation medicines.

References

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Gulevskaya, A. V., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(5), 1401. [Link]

-

Dave, S. B., & Sureja, D. K. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor, 1(1). [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Kuznetsova, O. S., et al. (2021). First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond. RSC Advances, 11(54), 34229-34238. [Link]

-

Yüksek, H., et al. (2021). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Özdemir, Y., et al. (2020). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 25(20), 4780. [Link]

-

Wang, S., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(15), 2795. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(11), 3176. [Link]

-

EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]

-

Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s). [Link]

-

Semantic Scholar. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

-

DergiPark. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 225-236. [Link]

-

Angene. (n.d.). Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Developing Drugs, 6(3). [Link]

-

ResearchGate. (n.d.). Structure of imidazole 1 with its respective numbering and resonance hybrids. Retrieved from [Link]

-

Van den Bossche, H., et al. (1978). Mechanisms of action of the antimycotic imidazoles. British Journal of Pharmacology, 64(3), 341P–342P. [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [chemicalbook.com]

- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theaspd.com [theaspd.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies [mdpi.com]

- 11. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 12. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 13. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biolmolchem.com [biolmolchem.com]

- 15. Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole [benchchem.com]

- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(2,2-Diethoxyethyl)-1H-imidazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2,2-diethoxyethyl)-1H-imidazole (CAS No. 18999-43-4). Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide presents predicted data, substantiated by established spectroscopic principles and comparative analysis with structurally related compounds, thereby maintaining scientific integrity and providing a robust framework for its characterization.

Introduction

This compound, with the molecular formula C₉H₁₆N₂O₂, is a heterocyclic compound featuring an imidazole ring substituted with a diethoxyethyl group. The acetal functionality makes it a valuable intermediate in organic synthesis, particularly for the introduction of a protected aldehyde group. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and structure in any research or development endeavor. This guide offers a detailed exploration of its predicted spectroscopic signature.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol [1] |

| CAS Number | 18999-43-4[1] |

Below is a diagram illustrating the molecular structure and atom numbering scheme used for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

Principle and Experimental Considerations: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, a standard ¹H NMR experiment is typically run in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | s | 1H | H-2 (imidazole) |

| ~7.00 | s | 1H | H-4 (imidazole) |

| ~6.90 | s | 1H | H-5 (imidazole) |

| ~4.70 | t | 1H | CH (acetal) |

| ~4.10 | d | 2H | N-CH₂ |

| ~3.60 | q | 2H | O-CH₂ (ethoxy) |

| ~3.45 | q | 2H | O-CH₂ (ethoxy) |

| ~1.15 | t | 6H | CH₃ (ethoxy) |

Interpretation and Rationale:

-

Imidazole Protons (H-2, H-4, H-5): The protons on the imidazole ring are expected to appear in the aromatic region (downfield). The H-2 proton, situated between two nitrogen atoms, is the most deshielded and should appear as a singlet around 7.50 ppm. The H-4 and H-5 protons are also in the aromatic region and are predicted to be singlets around 7.00 and 6.90 ppm, respectively.

-

Acetal Proton (CH): The single proton of the acetal group is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding. It is expected to appear as a triplet around 4.70 ppm due to coupling with the adjacent N-CH₂ protons.

-

N-Methylene Protons (N-CH₂): The two protons of the methylene group attached to the imidazole nitrogen are predicted to resonate as a doublet around 4.10 ppm, coupling with the acetal proton.

-

Ethoxy Protons (O-CH₂ and CH₃): The diethoxy group gives rise to a quartet for the two methylene groups (O-CH₂) and a triplet for the two methyl groups (CH₃). The two methylene groups may be diastereotopic and could potentially appear as two distinct quartets around 3.60 and 3.45 ppm. The methyl groups are expected to appear as a triplet around 1.15 ppm.

¹³C NMR Spectroscopy

Principle and Experimental Considerations: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to improve signal-to-noise.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | C-2 (imidazole) |

| ~129.0 | C-4 (imidazole) |

| ~119.0 | C-5 (imidazole) |

| ~101.0 | CH (acetal) |

| ~62.0 | O-CH₂ (ethoxy) |

| ~50.0 | N-CH₂ |

| ~15.0 | CH₃ (ethoxy) |

Interpretation and Rationale:

-

Imidazole Carbons (C-2, C-4, C-5): The carbons of the imidazole ring are expected in the aromatic region. C-2, being adjacent to two nitrogen atoms, will be the most downfield, around 137.0 ppm. C-4 and C-5 are predicted to appear around 129.0 and 119.0 ppm, respectively.

-

Acetal Carbon (CH): The acetal carbon, bonded to two oxygens, is highly deshielded and is expected to have a chemical shift of around 101.0 ppm.

-

Aliphatic Carbons (O-CH₂, N-CH₂, CH₃): The ethoxy methylene carbons (O-CH₂) are predicted to be around 62.0 ppm. The methylene carbon attached to the nitrogen (N-CH₂) is expected at approximately 50.0 ppm. The ethoxy methyl carbons (CH₃) will be the most upfield, at around 15.0 ppm.

Infrared (IR) Spectroscopy

Principle and Experimental Considerations: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is particularly useful for identifying functional groups. The sample can be analyzed as a neat liquid (if applicable) or as a solution.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (imidazole ring) |

| 2980-2850 | Strong | C-H stretching (aliphatic) |

| 1500-1450 | Medium | C=C and C=N stretching (imidazole ring) |

| 1150-1050 | Strong | C-O stretching (acetal and ether) |

| ~850 | Medium-Strong | C-H out-of-plane bending (imidazole ring) |

Interpretation and Rationale:

-

C-H Stretching: The absorptions between 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the imidazole ring. The strong bands in the 2980-2850 cm⁻¹ region are due to the C-H stretching of the aliphatic diethoxyethyl side chain.

-

Ring Stretching: The absorptions in the 1500-1450 cm⁻¹ range are attributed to the stretching vibrations of the C=C and C=N bonds within the imidazole ring.

-

C-O Stretching: A strong, broad absorption band between 1150-1050 cm⁻¹ is expected due to the C-O stretching vibrations of the acetal and ether linkages in the diethoxyethyl group. This is often a prominent feature in the IR spectra of such compounds.

-

C-H Bending: The C-H out-of-plane bending vibrations of the imidazole ring typically appear in the fingerprint region, with a notable band around 850 cm⁻¹.

Mass Spectrometry (MS)

Principle and Experimental Considerations: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation. For HPLC-MS analysis, a mobile phase containing an acid like formic acid is recommended to promote protonation.

Predicted Mass Spectrometry Data (ESI-MS):

-

[M+H]⁺: m/z = 185.13 (calculated for C₉H₁₇N₂O₂⁺)

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of the molecular ion (m/z = 184) under EI conditions is expected to proceed through several pathways, primarily involving the cleavage of the side chain.

Figure 2: Predicted major fragmentation pathways of this compound in EI-MS.

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak at m/z = 184 should be observable, though its intensity may vary.

-

Loss of an Ethoxy Radical: A common fragmentation pathway for acetals is the loss of an ethoxy radical (•OC₂H₅), leading to a fragment ion at m/z = 139.

-

Loss of the Diethoxyethyl Radical: Cleavage of the bond between the imidazole ring and the side chain would result in the loss of the diethoxyethyl radical (•CH(OC₂H₅)₂) to give a fragment at m/z = 111.

-

Formation of the Imidazole Cation: β-cleavage could lead to the formation of the stable imidazolylmethyl cation at m/z = 81.

-

Acetal Fragments: The side chain itself can fragment, with the diethoxymethyl cation appearing at m/z = 103. Further fragmentation of the m/z 139 ion by loss of ethene could produce a fragment at m/z = 73.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical framework for scientists working with this compound. While this guide is based on sound spectroscopic principles and data from analogous structures, it is imperative that experimental data be acquired for definitive structural confirmation and purity assessment in a research or development setting. The methodologies and interpretations outlined herein provide a robust starting point for such experimental verification.

References

Sources

The Alchemist's Ring: A Technical Guide to the Historical and Modern Synthesis of Imidazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the imidazole ring is a cornerstone of molecular design. Its unique electronic properties and prevalence in biologically active molecules have made it a privileged scaffold in the quest for new therapeutics.[1] This guide provides an in-depth exploration of the key historical and contemporary methods for constructing this vital heterocyclic core, moving beyond mere procedural lists to dissect the underlying principles and rationale that guide the modern chemist's hand.

I. The Pillars of Imidazole Synthesis: Classic Name Reactions

The journey into imidazole synthesis begins with a foundation laid by pioneering chemists of the 19th and early 20th centuries. These foundational methods, while sometimes supplanted by modern techniques, offer crucial insights into the fundamental reactivity of the imidazole core.

A. The Debus-Radziszewski Synthesis: The Genesis of the Imidazole Ring

The first documented synthesis of the imidazole ring was reported by Heinrich Debus in 1858, and later expanded upon by Bronisław Radziszewski.[2] This multicomponent reaction remains a straightforward and atom-economical approach to 2,4,5-trisubstituted imidazoles.[3]

Core Principle: The condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.

Mechanistic Insights: The reaction is believed to proceed through the initial formation of a diimine from the dicarbonyl compound and ammonia. This diimine then undergoes condensation with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring. The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) [4]

-

Reactants: Benzil (1,2-diphenylethanedione), Benzaldehyde, Ammonium acetate, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture at 100-120 °C for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a concentrated ammonium hydroxide solution.

-

The product, 2,4,5-triphenylimidazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Yield: Typically high, often exceeding 80%.

Causality of Experimental Choices:

-

Ammonium Acetate: Serves as a convenient source of ammonia and also acts as a mild acidic catalyst to promote the condensation steps.

-

Glacial Acetic Acid: Provides a polar, protic medium that facilitates the dissolution of reactants and intermediates, and its acidic nature further catalyzes the reaction.

-

Heating: The reaction requires thermal energy to overcome the activation barriers of the multiple condensation and cyclization steps.

Caption: Key steps in the Marckwald synthesis of 2-mercaptoimidazoles.

II. The Modern Era: Versatility and Efficiency in Imidazole Construction

Building upon the classical foundations, modern synthetic organic chemistry has introduced a plethora of new methods for imidazole synthesis, often characterized by milder reaction conditions, greater functional group tolerance, and higher efficiency.

A. The Van Leusen Imidazole Synthesis: A Powerful Three-Component Approach

The van Leusen imidazole synthesis is a highly versatile and widely used method for the preparation of 1,4,5-trisubstituted imidazoles. [5][6] Core Principle: A three-component reaction involving an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). [6] Mechanistic Insights: The reaction begins with the in situ formation of an aldimine from the aldehyde and the primary amine. TosMIC, a key reagent, then acts as a nucleophile, attacking the imine carbon. A series of intramolecular cyclization and elimination steps, driven by the expulsion of the stable tosyl group, leads to the formation of the aromatic imidazole ring.

Experimental Protocol: General Procedure for the Van Leusen Three-Component Synthesis [1]

-

Reactants: Aldehyde, Primary amine, Tosylmethyl isocyanide (TosMIC), Base (e.g., K2CO3), Solvent (e.g., DMF or a mixture of DME and methanol).

-

Procedure:

-

To a solution of the aldehyde (1.0 eq) and primary amine (1.0 eq) in the chosen solvent, stir at room temperature for 30 minutes to form the imine in situ.

-

Add TosMIC (1.0 eq) and the base (2.0 eq) to the reaction mixture.

-

Heat the reaction to a temperature between 80 °C and 120 °C and monitor by TLC.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

-

-

Yields: Generally good to excellent, depending on the substrates.

Causality of Experimental Choices:

-

TosMIC: This reagent is the linchpin of the synthesis, providing the C2-N3 fragment of the imidazole ring and a good leaving group (tosyl) to facilitate aromatization.

-

In Situ Imine Formation: This approach simplifies the procedure by avoiding the need to isolate the often-unstable imine intermediate.

-

Base: Essential for the deprotonation of TosMIC, which initiates the nucleophilic attack on the imine.

Workflow: Van Leusen Three-Component Synthesis

Caption: The convergent pathway of the van Leusen synthesis.

B. Microwave-Assisted Organic Synthesis (MAOS): Accelerating Imidazole Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. [7]The synthesis of imidazoles is no exception, with many classical methods being adapted for microwave conditions.

Core Principle: The use of microwave energy to rapidly and efficiently heat the reaction mixture, thereby accelerating the rate of reaction.

Advantages:

-

Rapid Reactions: Reaction times can be reduced from hours to minutes.

-

Higher Yields: Improved energy transfer often leads to higher product yields.

-

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, enhancing the green credentials of the process. [8]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [9]

-

Reactants: Benzil, Aldehyde, Ammonium acetate, Catalyst (e.g., Ni-Schiff base complex).

-

Procedure:

-

In a microwave-safe vessel, combine benzil (1.0 eq), the aldehyde (1.0 eq), ammonium acetate (1.5 eq), and the catalyst.

-

Place the vessel in a microwave reactor and irradiate at a specific temperature (e.g., 100 °C) for a short period (e.g., 10-20 minutes).

-

After cooling, dissolve the reaction mixture in an appropriate solvent.

-

Filter to remove the catalyst (if heterogeneous).

-

Purify the product by recrystallization or column chromatography.

-

-

Yields: Often excellent, with many examples reporting yields >90%. [9]

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Debus-Radziszewski | Benzil, Benzaldehyde, NH4OAc | Acetic acid, 100-120 °C | 2-4 hours | >80 | [4] |

| Marckwald | α-Aminoketone, KSCN | Ethanol, reflux | Several hours | High | [10] |

| Van Leusen | Aldehyde, Amine, TosMIC | K2CO3, DMF, 80-120 °C | 1-3 hours | Good to Excellent | [1] |

| MAOS | Benzil, Aldehyde, NH4OAc | Ni-catalyst, microwave | 10-20 minutes | >90 | [9] |

Table 1: Comparison of Key Imidazole Synthesis Methods.

III. The Frontier of Imidazole Synthesis: Catalysis and Green Chemistry

The relentless drive for more efficient and sustainable chemical processes has pushed the boundaries of imidazole synthesis into new territories, with a focus on catalytic C-H activation and the principles of green chemistry.

A. Palladium-Catalyzed C-H Arylation: A Modern Approach to Functionalization

Direct C-H activation has revolutionized the way organic chemists approach the synthesis of complex molecules. For imidazoles, palladium-catalyzed C-H arylation offers a powerful method for introducing aryl groups at specific positions on the ring, often with high regioselectivity. [11] Core Principle: The direct coupling of an imidazole C-H bond with an aryl halide, catalyzed by a palladium complex.

Advantages:

-

Atom Economy: Avoids the need for pre-functionalized starting materials.

-

Regioselectivity: The position of arylation can often be controlled by the choice of catalyst, ligands, and directing groups.

-

Functional Group Tolerance: Modern catalytic systems can tolerate a wide range of functional groups.

B. Green Synthesis of Imidazoles: A Sustainable Future

The principles of green chemistry, such as the use of renewable resources, safer solvents, and energy efficiency, are increasingly being applied to the synthesis of imidazoles.

Key Approaches:

-

Water as a Solvent: Performing reactions in water, a non-toxic and abundant solvent, is a key goal of green chemistry.

-

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. [8]* Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused reduces waste and cost. [12]

IV. Imidazoles in Action: The Synthesis of Marketed Drugs

The ultimate testament to the importance of these synthetic methods lies in their application to the production of life-saving medicines.

Case Study: The Synthesis of Nilotinib

Nilotinib (Tasigna®) is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. [13]A key intermediate in its synthesis is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The construction of this substituted imidazole core is a critical step in the overall synthesis. Various synthetic routes have been developed, highlighting the ongoing innovation in imidazole synthesis for pharmaceutical applications. [13][14][15][16][17]

V. Conclusion

The synthesis of the imidazole ring has evolved from its 19th-century origins into a sophisticated and diverse field of modern organic chemistry. From the foundational Debus-Radziszewski and Marckwald reactions to the versatile van Leusen synthesis and the cutting-edge methods of C-H activation and green chemistry, the tools available to the synthetic chemist are more powerful than ever. A deep understanding of the mechanisms and the rationale behind the experimental choices for each method is paramount for the efficient and effective synthesis of novel imidazole derivatives, paving the way for the next generation of therapeutics and advanced materials.

References

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

- Jones, R. G. (1949). Preparation of 2-mercaptoimidazoles. U.S. Patent No. 2,585,388. Washington, DC: U.S.

- Process for the preparation of nilotinib. (2015). U.S.

- Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. (2018).

-

Van Leusen Imidazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

- Wang, D. H., & Wasa, M. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics.

- Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (n.d.).

-

Synthesis of triphenyl imidazole. (n.d.). Retrieved January 25, 2026, from [Link]

- Wang, Y., & Liu, G. (2004). Microwave-assisted one-pot synthesis of trisubstituted imidazoles on solid support. Tetrahedron Letters.

- Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. (2019). Columbia Academic Commons.

- Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group.

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules.

- Bellina, F., Cauteruccio, S., & Rossi, R. (2011). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules.

- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv

- Microwave-Assisted One-Pot Synthesis of Trisubstituted Imidazoles on Solid Support. (2004).

- Mohammad, F., Azizi, N., Mirjafari, Z., & Mokhtari, J. (2025). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. Scientific Reports.

- Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. (2018).

- METHOD OF PREPARING NILOTINIB. (2016).

- Regioselective Synthesis of 1,5-Diaryl-1 H -imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1 H -imidazoles. (2006). The Journal of Organic Chemistry.

- ChemInform Abstract: A Convenient Approach for the Synthesis of Imidazole Derivatives Using Microwaves. (2012). ChemInform.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2023).

- Eco-Friendly Synthesis of water-soluble Imidazole Derivatives: Exploring Multiple Pathways and Their Catalytic Properties. (2023). Cuestiones de Fisioterapia.

- Wang, Z. (2009). Radziszewski Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- A Novel One-Pot Synthesis of Tetrasubstituted Imidazoles under Solvent-Free Conditions and Microwave Irradiation. (2003). Letters in Organic Chemistry.

- Microwave-Assisted One-Pot Synthesis of Trisubstituted Imidazoles on Solid Support. (2004).

- Ugi Four-Component Reactions Using Altern

- One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. (2011). Tetrahedron Letters.

- Highly efficient and simple protocol for synthesis of 2,4,5-triarylimidazole derivatives from benzil using fluorinated graphene oxide as effective and reusable catalyst. (2018). Journal of the Iranian Chemical Society.

- Palladium-Catalyzed CN Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. (2011). DSpace@MIT.

- IL-assisted strategy for imidazole: A green recipe. (2023).

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

- Process for the preparation of nilotinib. (2016).

- United States P

- Organic CHEMISTRY. (n.d.). TSI Journals.

- PROCESS FOR THE PREPARATION OF PURE NILOTINIB AND ITS SALT. (n.d.).

- Chundawat, T. S., Sharma, N., Kumari, P., & Bhagat, S. (2016). Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Synlett.

- Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. (2021). Future Journal of Pharmaceutical Sciences.

- Imidazole 2 PDF. (n.d.).

- Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2004). Organic Letters.

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]

- 10. US2585388A - Preparation of 2-mercaptoimidazoles - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

- 14. Making sure you're not a bot! [academiccommons.columbia.edu]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. patents.justia.com [patents.justia.com]

- 17. PROCESS FOR THE PREPARATION OF PURE NILOTINIB AND ITS SALT - Patent 3404025 [data.epo.org]

Mastering the Molecule: A Technical Guide to the Safe Handling of Imidazole Compounds

Introduction: Beyond the Heterocycle

Imidazole and its derivatives represent a cornerstone of modern chemical and pharmaceutical research. This aromatic heterocycle is a fundamental building block in numerous biological molecules, including the amino acid histidine, and forms the core scaffold of many blockbuster drugs.[1] However, the very reactivity that makes imidazole a versatile synthetic tool also imbues it with a significant hazard profile that demands rigorous and informed safety protocols.

This guide moves beyond generic safety data sheet (SDS) recommendations to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the risks associated with imidazole compounds. By elucidating the "why" behind the hazards, we empower you to build a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

The Hazard Profile of Imidazole: A Mechanistic Perspective

The primary hazards associated with imidazole are its corrosivity, toxicity upon ingestion, and potential as a reproductive toxin.[2][3][4] Understanding the chemical basis of these hazards is the first step toward mitigating them.

1.1 Corrosivity: The Role of Basicity and Hydrolysis

Imidazole is a moderately basic compound. In aqueous solution, it establishes an equilibrium that releases hydroxide ions, leading to an alkaline pH.[2][5] A 6.7% aqueous solution of imidazole, for example, exhibits a pH of 10.5.[5] This alkalinity is the primary driver of its corrosive nature.

-

Mechanism of Tissue Damage: Upon contact with skin or eyes, the hydroxide ions saponify fats and proteins in the tissues, leading to severe chemical burns.[2][5] This process is particularly damaging to the eyes, where it can rapidly cause irreversible harm.[4] The destructive potential is not limited to direct contact; inhalation of imidazole dust can cause severe irritation and burns to the mucous membranes and upper respiratory tract.[4]

1.2 Systemic Toxicity and Reproductive Hazards

Imidazole is harmful if swallowed, with an oral LD50 of 970 mg/kg in rats.[2] Ingestion can cause severe burns to the esophagus and stomach, with a risk of perforation.[6][7] Beyond its acute corrosive effects, imidazole is classified as a Category 1B reproductive toxin, indicating it may damage an unborn child.[5][8]

-

Expert Insight: The classification as a reproductive toxin necessitates stringent handling protocols, especially for researchers of child-bearing potential. Exposure must be minimized not just for immediate safety but also for long-term health. All work with imidazole should be preceded by a thorough review of the relevant SDS and a specific risk assessment for the planned experiment.

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

2.1 Engineering Controls: Your First Line of Defense

The most critical engineering control for handling imidazole compounds is a properly functioning and certified chemical fume hood.[2][5] All weighing, dispensing, and reaction setup involving solid imidazole or its solutions must be conducted within a fume hood to prevent the inhalation of dust or vapors.[2]

-

Field-Proven Insight: Ensure your fume hood has an adequate face velocity (typically 80-120 feet per minute). Before starting work, verify the certification date and check the flow monitor. For particularly hazardous derivatives or when working with large quantities, a glove box may be necessary to provide a higher level of containment.

2.2 Administrative Controls: Standardizing Safety

Standard Operating Procedures (SOPs) are essential for ensuring consistent and safe handling practices. Your laboratory's Chemical Hygiene Plan should include a specific section on handling corrosive and reproductive toxins like imidazole.[2] This should include:

-

Designated work areas for imidazole use.[2]

-

Mandatory training for all personnel who will handle the compound.

-

Clear labeling of all containers with the chemical name and appropriate GHS hazard pictograms (Corrosive, Health Hazard, Exclamation Mark).[2]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory for all work with imidazole compounds.[9]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][7] | Protects against splashes and dust, preventing severe and potentially irreversible eye damage. |

| Skin Protection | Nitrile gloves (double-gloving recommended) and a fully-buttoned lab coat.[2][7] | Nitrile provides good resistance to imidazole for incidental contact. A lab coat protects underlying clothing and skin. |

| Respiratory Protection | A NIOSH-approved respirator with particulate filters may be required if dust generation is unavoidable and engineering controls are insufficient.[2][5] | Prevents inhalation of corrosive dust. Respirator use requires a formal respiratory protection program, including medical clearance and fit-testing. |

-

Expertise in Practice: The choice of gloves is critical. While nitrile is suitable for many applications, always consult a glove compatibility chart for the specific imidazole derivative and solvent you are using, especially for prolonged handling.[2] Change gloves frequently (e.g., every 30-60 minutes) and immediately if contamination is suspected.[10]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable.

4.1 Step-by-Step Handling Protocol:

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is on and functioning correctly.

-

Dispensing: Carefully weigh the solid imidazole in a tared container inside the fume hood. Avoid creating dust. If dust is generated, allow it to settle before proceeding.[7]

-

In Solution: When preparing solutions, slowly add the imidazole to the solvent to control any exothermic reaction.

-

Reaction Setup: Perform all manipulations within the fume hood. Keep the sash at the lowest practical height.

-

Post-Handling: After use, decontaminate any surfaces with a suitable cleaning agent. Wash hands thoroughly after removing gloves.[8]

4.2 Storage and Incompatibility:

Store imidazole in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[2][5] It is crucial to segregate it from incompatible materials to prevent hazardous reactions.

| Incompatible Material Class | Examples | Potential Hazard |

| Strong Oxidizing Agents | Nitric acid, perchlorates | Violent, exothermic reaction.[6] |

| Acids | Hydrochloric acid, sulfuric acid | Vigorous neutralization reaction, generating heat.[5] |

| Acid Anhydrides | Acetic anhydride | Can lead to a violent reaction.[6] |

| Acid Chlorides | Acetyl chloride | Can lead to a violent reaction.[5] |

-

Causality Explained: The lone pair of electrons on the non-protonated nitrogen atom of the imidazole ring makes it nucleophilic and basic. This is the root of its incompatibility with acids and electrophilic reagents like acid anhydrides and chlorides. The reaction can be highly exothermic and lead to a loss of containment.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accidental exposure or spill. Eyewash stations and safety showers must be readily accessible and tested regularly.[2][5]

Caption: Immediate and correct first aid is critical after any exposure.

5.1 First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Ingestion of a corrosive substance can cause perforation of the esophagus and stomach.[6][7] Seek immediate medical attention.[5]

5.2 Spill Response:

-

Small Spill: For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up.[2] Use an absorbent material to collect the spilled substance, place it in a sealed container for disposal, and decontaminate the area.

-

Large Spill: In the event of a large spill, especially outside of a fume hood, evacuate the area immediately.[2] Secure the location, prevent entry, and contact your institution's emergency response team (e.g., Environmental Health & Safety).[2]

Waste Disposal

All imidazole waste, including contaminated materials and solutions, must be treated as hazardous waste.[2]

-

Collect waste in a clearly labeled, sealed, and compatible container.[2]

-

Do not mix imidazole waste with other waste streams, particularly those containing incompatible materials.[2]

-

Dispose of the waste through your institution's hazardous waste management program.[2][5]

Conclusion

Imidazole and its derivatives are invaluable tools in research and development. However, their potential for harm is significant. By understanding the chemical principles behind their hazards and rigorously applying a multi-layered safety approach—from engineering controls to meticulous personal practices—we can harness their synthetic power safely and responsibly. Treat every interaction with these compounds with the respect their hazard profile demands.

References

-

Title: Safety Data Sheet: Imidazole Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: Safety Data Sheet: Imidazole Source: Carl ROTH URL: [Link]

-

Title: STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole Source: Washington State University URL: [Link]

-

Title: Safety Data Sheet: Imidazole Source: Carl ROTH URL: [Link]

-

Title: Safety Data Sheet IMIDAZOLE Source: ChemSupply Australia URL: [Link]

-

Title: HAZMAT (Dangerous Goods) - Imidazole, Reagent, 5kg Source: CP Lab Safety URL: [Link]

-

Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

-

Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. pppmag.com [pppmag.com]

Methodological & Application

Application Notes and Protocols: A Guide to the N-Alkylation of Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of N-Alkylated Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry and materials science. Its presence in natural products, pharmaceuticals, and functional materials underscores its versatility. The strategic introduction of alkyl groups onto the nitrogen atoms of the imidazole scaffold, a process known as N-alkylation, is a powerful tool for modulating a molecule's physicochemical properties, biological activity, and overall function. N-alkylated imidazoles are integral components of numerous antifungal agents, proton pump inhibitors, and ionic liquids.[1][2] This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of imidazoles, delving into the underlying mechanistic principles and practical considerations for achieving successful and regioselective synthesis.

Mechanistic Insights: Understanding the N-Alkylation Reaction

The N-alkylation of imidazole is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on a nitrogen atom of the imidazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reaction can proceed through two primary pathways, depending on the reaction conditions: alkylation of the neutral imidazole or alkylation of the imidazolate anion.[3]

Alkylation of Neutral Imidazole: Under neutral or acidic conditions, the imidazole ring exists in its protonated form. One of the nitrogen atoms is significantly more nucleophilic than the other. However, direct alkylation of the neutral imidazole can be sluggish and may require harsh reaction conditions.

Alkylation of the Imidazolate Anion: In the presence of a base, the proton on one of the nitrogen atoms is abstracted, forming a highly nucleophilic imidazolate anion.[3] This anion readily reacts with a wide range of alkylating agents. The choice of base is critical and can influence the reaction rate and selectivity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (KOH).[4][5]

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a key consideration. The position of alkylation is influenced by a combination of electronic and steric factors.[3] Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, favoring alkylation at the more remote nitrogen.[3] Conversely, bulky substituents can sterically hinder the approach of the alkylating agent, directing it to the less hindered nitrogen.[3]

Visualizing the General Mechanism

Caption: General mechanism of base-mediated N-alkylation of imidazole.

Experimental Protocol: A Step-by-Step Guide

This section outlines a general and robust protocol for the N-alkylation of imidazole with an alkyl halide using potassium carbonate as the base in a polar aprotic solvent.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |

| Imidazole | C3H4N2 | 68.08 | >99% | Sigma-Aldrich |

| Alkyl Bromide | R-Br | Variable | >98% | Alfa Aesar |

| Potassium Carbonate | K2CO3 | 138.21 | >99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Anhydrous | Acros Organics |

| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | VWR |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Granular | J.T. Baker |

Experimental Workflow

Caption: Step-by-step workflow for the N-alkylation of imidazole.

Detailed Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the imidazole.

-

Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirring suspension over a period of 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Workup - Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any remaining DMF and inorganic salts.

-

Workup - Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-